1,3-Diethylpiperazine

Description

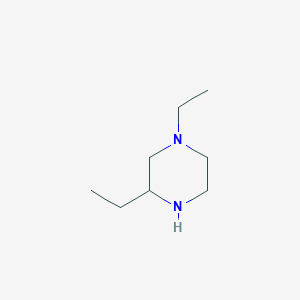

Structure

3D Structure

Properties

IUPAC Name |

1,3-diethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-8-7-10(4-2)6-5-9-8/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOVIHCILYKHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Diethylpiperazine and Its Analogues

Strategies for Piperazine (B1678402) Ring Formation

The fundamental construction of the piperazine ring can be achieved through various cyclization strategies. These methods are broadly categorized as intermolecular, involving the joining of two separate molecular fragments, or intramolecular, where a single linear precursor cyclizes.

Intermolecular strategies involve the condensation of two or more components to form the six-membered ring. A common approach is the reaction of ethylenediamine (B42938) with 1,2-dihaloethanes or epoxides. Another established method is the catalytic cyclocondensation of mono- or diethanolamine. For instance, piperazines can be prepared by heating various alkanolamines under high pressure with a Raney nickel catalyst. Similarly, the reaction of ethylenediamine with various glycols in an autoclave using a Raney nickel catalyst also affords piperazine derivatives. These methods, while effective for producing the core piperazine structure, often require harsh conditions and may offer limited control for synthesizing specifically substituted analogues like 1,3-diethylpiperazine from the outset.

A palladium-catalyzed cyclization has been developed for a modular synthesis of highly substituted piperazines. This method couples a propargyl unit with a diamine component, providing good yields and high regio- and stereochemical control.

Intramolecular cyclization offers a more controlled route to substituted piperazines by forming the ring from a single, pre-functionalized linear precursor. These methods are often preferred for their potential to yield highly selective products. One such strategy is the intramolecular hydroamination of amino-alkenes, which can be a highly diastereoselective key step in a modular synthesis of 2,6-disubstituted piperazines. The necessary substrates for this hydroamination can be prepared through the nucleophilic displacement of cyclic sulfamidates derived from amino acids.

Another approach involves the Mn(OAc)₃ mediated radical cyclization of unsaturated diacyl or alkyl-acyl piperazine precursors with 1,3-dicarbonyl compounds to form piperazine-containing dihydrofuran molecules. While this example leads to a more complex fused system, the underlying principle of cyclizing a functionalized linear chain demonstrates the versatility of intramolecular methods.

A notable and versatile strategy for piperazine ring formation is the catalytic reductive cyclization of dioximes. This method utilizes primary amines and nitrosoalkenes as synthons to construct piperazines with various substituents on both carbon and nitrogen atoms. The process involves a sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. This dioxime is then subjected to a stereoselective catalytic reductive cyclization to yield the final piperazine product.

The proposed mechanism involves the catalytic hydrogenolysis of the N-O bonds in the dioxime to form a diimine intermediate, which then cyclizes. Subsequent hydrogenation and elimination of ammonia (B1221849) lead to the final piperazine ring. A key advantage of this method is its stereoselectivity; for example, the reductive cyclization of diketooximes predominantly yields the cis-isomers of the corresponding 2,6-disubstituted piperazines.

The general procedure for this cyclization involves hydrogenation of the dioxime in methanol (B129727) using a 5%-Pd/C catalyst under hydrogen pressure (e.g., 40 bar) at an elevated temperature (e.g., 50 °C).

| Catalyst | Pressure (bar) | Temperature (°C) | Duration (h) | Typical Solvent |

| 5%-Pd/C | ~40 | 50 | 6 | Methanol |

This interactive table summarizes typical conditions for the catalytic reductive cyclization of dioximes.

Alkylation and Acylation of Piperazine Scaffolds

For synthesizing specific N-substituted piperazines like this compound, direct functionalization of a pre-formed piperazine ring is a common and effective strategy. Alkylation and acylation are the primary methods for introducing substituents onto the nitrogen atoms.

N-alkylation introduces alkyl groups onto one or both nitrogen atoms of the piperazine ring. The primary methods include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxyamides. Direct alkylation with alkyl halides, such as ethyl iodide or ethyl bromide, can be complicated by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential over-alkylation to form quaternary ammonium (B1175870) salts.

To achieve selective mono-alkylation, one of the nitrogen atoms is often protected with a group like tert-butoxycarbonyl (Boc). The remaining free nitrogen can then be alkylated, followed by the removal of the protecting group to yield the mono-substituted piperazine.

Reductive amination is another powerful technique for N-alkylation. This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. For the synthesis of an N-ethyl derivative, the piperazine would be reacted with acetaldehyde. This approach avoids the formation of quaternary ammonium salts that can occur with alkyl halides.

| Method | Alkylating/Acylating Agent | Reducing Agent (if applicable) | Key Features |

| Nucleophilic Substitution | Alkyl Halides (e.g., R-Br, R-I) | N/A | Can lead to mixtures of mono-, di-, and quaternary products. |

| Reductive Amination | Aldehydes or Ketones (e.g., R-CHO) | NaBH(OAc)₃, NaBH₃CN | Avoids over-alkylation; good for selective substitution. |

| Using Protecting Groups | Boc-Anhydride followed by Alkyl Halide | N/A | Allows for controlled mono-alkylation. |

This interactive table outlines common N-alkylation techniques for piperazine scaffolds.

Acylation involves the reaction of the piperazine nitrogen with a carboxylic acid or its derivative to form an amide bond. This is a fundamental transformation in medicinal chemistry. The most common method is the reaction of the piperazine with a more electrophilic activated form of a carboxylic acid, such as an acyl chloride or an anhydride (B1165640), often in the presence of a base like triethylamine (B128534) or pyridine. This reaction, known as the Schotten-Baumann reaction when using acyl chlorides, is typically rapid and efficient.

Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation directly from a carboxylic acid and the piperazine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form a highly reactive intermediate that readily couples with the amine. These methods are known for their high yields and mild reaction conditions.

| Method | Reagents | Byproducts | Key Features |

| Acyl Chloride | Carboxylic acid + SOCl₂ or (COCl)₂, then piperazine + base | HCl | Highly reactive, requires base to neutralize acid. |

| Anhydride | Carboxylic anhydride + piperazine + base | Carboxylic acid | Efficient, requires base. |

| Carbodiimide Coupling | Carboxylic acid + piperazine + EDC or DCC | Substituted urea | Mild conditions, high yields, common in peptide synthesis. |

This interactive table compares different methods for the acylation of piperazines.

Enantioselective Synthesis and Chiral Resolution of Substituted Piperazines

The production of single-enantiomer piperazine derivatives is critical for their application in pharmaceuticals, where stereochemistry often dictates biological activity. Enantioselective synthesis and chiral resolution are two primary strategies to achieve this.

Chiral Auxiliary and Catalyst-Mediated Approaches

Asymmetric synthesis aims to create a specific stereoisomer directly. This is often accomplished by using either chiral auxiliaries, which temporarily attach to the molecule to direct the stereochemical outcome of a reaction, or chiral catalysts that create a chiral environment for the reaction.

One notable approach involves the use of chiral auxiliaries derived from the chiral pool. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(−)-phenylglycinol as a chiral auxiliary. google.com This method involves condensing the auxiliary with an N-protected glycine, followed by a series of steps including reduction and cyclization to form a protected 2-oxopiperazine intermediate, which ultimately yields the desired chiral piperazine. google.com

Catalyst-mediated methods offer an efficient route to enantioenriched piperazines. Asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been developed to produce highly enantioenriched α-tertiary and α-secondary piperazin-2-ones. researchgate.netprepchem.com These intermediates can then be reduced to the corresponding chiral piperazines. researchgate.netprepchem.com This strategy provides access to unique three-dimensionally elaborated piperazines for drug discovery. prepchem.com Furthermore, iridium-based catalysts have been employed for the regio- and diastereoselective synthesis of complex C-substituted piperazines through a [3 + 3]-cycloaddition of imines, yielding a single diastereoisomer under mild conditions. guidechem.comnih.gov

Another catalytic strategy is the asymmetric azomethine ylide (1,3)-dipolar cycloaddition reaction. This method has been used to set the absolute and relative stereochemistry in the synthesis of complex heterocyclic molecules containing a piperazine-like core, using a copper iodide catalyst and a chiral ligand. google.comambeed.com

Table 1: Examples of Catalyst-Mediated Enantioselective Syntheses for Piperazine Scaffolds This table is generated based on available data and general principles of the cited reactions.

| Method | Catalyst/Ligand System | Substrate Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium / Chiral PHOX Ligand | N-protected piperazin-2-ones | Enantioenriched α-substituted piperazin-2-ones | Access to α-secondary and α-tertiary chiral centers | researchgate.netprepchem.com |

| [3 + 3]-Cycloaddition | Iridium / PPh3 | Aromatic and aliphatic imines | Diastereomerically pure C-substituted piperazines | High atom economy and stereospecificity | guidechem.comnih.gov |

| (1,3)-Dipolar Cycloaddition | Copper Iodide / Brucin-OL | Azomethine ylides and acrylates | Enantioenriched pyrrolidines (piperazine precursors) | Sets absolute and relative stereochemistry early in synthesis | google.comambeed.com |

Chiral HPLC and Enzymatic Resolution

Resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components.

Classical chiral resolution involves reacting the racemic piperazine with a single enantiomer of a chiral resolving acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. chemicalbook.com Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in this process, used to determine the enantiomeric excess (ee) and thermodynamic solubility of the diastereomeric salts to optimize the resolution conditions. chemicalbook.com A case study on a diphenyl-substituted N-methyl-piperazine demonstrated a high-throughput screening workflow to effectively develop a thermodynamically favored resolution process. chemicalbook.com

Kinetic resolution is another powerful technique. It involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product. nih.govgoogle.com For example, the kinetic resolution of disubstituted piperidines, a related class of heterocycles, has been achieved with high selectivity using chiral hydroxamic acids in an acylation reaction. google.com Similarly, chiral bases like (−)-sparteine can be used to selectively deprotonate one enantiomer of a racemic N-Boc-protected piperazine, which can then react with an electrophile to yield an enantiopure product. mdpi.com

Enzyme-mediated chiral resolution is also cited as a common method for the asymmetric preparation of substituted piperazines, leveraging the high stereoselectivity of enzymes to differentiate between enantiomers. prepchem.com

Synthesis of Specific this compound Derivatives and Intermediates

The synthesis of a specifically substituted compound like this compound requires a multi-step approach, involving the formation of the C3-ethylpiperazine core followed by N-alkylation.

Preparation of 1,3-Dialkylpiperazine Derivatives

The synthesis of a 1,3-dialkylpiperazine generally involves two key stages: the introduction of the C-alkyl group and the subsequent N-alkylation.

Formation of the C-Alkylated Piperazine Ring : Methods for creating C-substituted piperazines, as discussed previously, can be adapted to produce a 2-ethylpiperazine (B87285) core. For example, iridium-catalyzed cycloadditions could potentially be designed to yield this structure. guidechem.comnih.gov Another approach involves the reaction of N-ethyl ethylenediamine with diethyl oxalate (B1200264) to form 1-ethyl-2,3-dioxo-piperazine, which can then be reduced to the corresponding piperazine. prepchem.com

N-Alkylation : Once the 2-ethylpiperazine is obtained, the secondary amine at the N4 position can be ethylated. There are several standard methods for N-alkylation:

Reductive Amination : This involves reacting the 2-ethylpiperazine with an aldehyde (in this case, acetaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride. This is a widely used method for preparing N-alkyl piperazines. guidechem.com

Direct Alkylation : The piperazine can be reacted with an ethylating agent such as bromoethane (B45996) or ethyl iodide. researchgate.net To favor mono-alkylation and prevent the formation of quaternary ammonium salts, it is common to use an excess of the piperazine starting material or to employ a protection strategy. guidechem.comnih.gov

A general route for N-alkylation involves first protecting one of the nitrogen atoms to ensure selectivity. For instance, N-acetylpiperazine can be alkylated and then hydrolyzed to yield the N-alkylpiperazine. researchgate.net

Table 2: Common N-Alkylation Methods for Piperazines This table is generated based on available data from the cited sources.

| Method | Reagents | Key Advantages | Potential Issues | Reference |

|---|---|---|---|---|

| Reductive Amination | Aldehyde (e.g., acetaldehyde), Reducing Agent (e.g., NaBH(OAc)3) | Good yields, avoids over-alkylation | Requires a suitable aldehyde | guidechem.com |

| Nucleophilic Substitution | Alkyl Halide (e.g., bromoethane), Base | Simple process, readily available reagents | Risk of di-alkylation and quaternization | guidechem.comresearchgate.net |

| Alkylation of Protected Piperazine | N-acetylpiperazine, Alkyl Halide, then Hydrolysis | Excellent control for mono-alkylation | Adds protection/deprotection steps | researchgate.net |

Use of Protected Piperazine Intermediates in Complex Syntheses

To achieve regioselectivity and prevent unwanted side reactions during the synthesis of complex molecules, protecting groups are often employed. The tert-butoxycarbonyl (Boc) group is commonly used to protect one of the nitrogen atoms in piperazine.

The use of mono-protected piperazines, such as 1-Boc-piperazine, is a cornerstone of modern piperazine chemistry. By protecting one nitrogen, the other remains free to react selectively. For example, 1-Boc-piperazine can be used in Buchwald-Hartwig amination reactions or undergo alkylation at the unprotected nitrogen. guidechem.comnih.gov After the desired modification, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine for further functionalization.

This strategy is crucial for controlling the synthesis of unsymmetrically substituted piperazines. A detailed study described a method for the synthesis of enantiopure α-substituted piperazines via the asymmetric lithiation and substitution of an N-Boc piperazine using a chiral base. mdpi.com This highlights how a protected intermediate can be used to control both regioselectivity and stereoselectivity. Similarly, N,N-bis-Boc-piperazine has been used for the chemoselective production of a single α-C–H alkylation product. The strategic use of Boc protection and deprotection allows for the sequential and controlled introduction of different substituents onto the piperazine ring. google.com

General Reaction Classes of Piperazine Derivatives

Piperazine and its derivatives, including this compound, participate in a variety of chemical reactions typical of secondary amines, such as nucleophilic substitutions, oxidations, reductions, and rearrangements. ambeed.combohrium.com

The nitrogen atoms of the piperazine ring act as effective nucleophiles, readily attacking electrophilic centers. researchgate.net This class of reactions is fundamental to the functionalization of the piperazine core. For instance, piperazine derivatives can react with alkyl halides or activated aromatic systems to form new carbon-nitrogen bonds. researchgate.netambeed.com

A notable example involves the reaction of a substituted piperazine with an electrophilic heterocyclic compound. In a reaction analogous to what would be expected for this compound, (R)- and (S)-1,3-dimethylpiperazine react with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. researchgate.netmdpi.com This reaction proceeds via a selective nucleophilic displacement of one of the chlorine atoms on the thiadiazine ring by a piperazine nitrogen, a process that can occur under mild conditions without the need for an additional base. mdpi.com During some nucleophilic substitution reactions, the formation of intermediate aziridinium (B1262131) ions can lead to rearranged products. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions with Piperazine Analogs

| Piperazine Reactant | Electrophile | Reaction Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| (R)-1,3-Dimethylpiperazine | 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | Anhydrous THF, 20 °C | (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one | 70% | mdpi.com |

| (S)-1,3-Dimethylpiperazine | 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | Anhydrous THF, 20 °C | (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one | 68% | mdpi.com |

| Piperazine | Pentafluoropyridine | Na₂CO₃, Acetonitrile (B52724) | 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivative | Good | researchgate.net |

Piperazine derivatives are susceptible to oxidation, which can occur at both the nitrogen and carbon atoms of the ring. Oxidation with reagents like mercury-EDTA can lead to the formation of piperazine-2,3-diones through dehydrogenation. nih.gov The oxidation of 1,4-bis-substituted piperazines with this reagent can produce diones in very good yields. nih.gov Oxidation can also be achieved using other agents; for example, sulfur in dimethylformamide can cause dehydrogenation of N-blocked piperazine-2,5-dione derivatives. rsc.org

Atmospheric oxidation, particularly initiated by hydroxyl (OH) radicals, is another important transformation pathway. nih.govacs.org This process can proceed via hydrogen abstraction from either an N-H or a C-H bond. nih.gov For piperazine itself, this leads to products such as 1,2,3,6-tetrahydropyrazine, 1-nitropiperazine (B131163), and 1-nitrosopiperazine. nih.gov The thermal degradation and oxidation of piperazine can be catalyzed by metal ions like Cu²⁺, while Fe²⁺ shows weaker catalytic activity. utexas.edu

Table 2: Oxidation Products of Piperazine Derivatives

| Piperazine Derivative | Oxidizing Agent/Condition | Major Product(s) | Source |

|---|---|---|---|

| 1-Benzylpiperazines | Mercury-EDTA | Piperazine-2,3-diones | nih.gov |

| Piperazine | OH Radicals (Atmospheric) | 1,2,3,6-Tetrahydropyrazine, 1-Nitropiperazine | nih.gov |

| N-blocked piperazine-2,5-diones | Sulfur in DMF | Dehydrogenated products | rsc.org |

| Piperazine | Aqueous, with O₂, catalyzed by Cu²⁺ | Ethylenediamine, carboxylates, amides | utexas.edu |

Reduction reactions involving the piperazine ring typically refer to the synthesis of piperazines from more oxidized precursors. Key methods for constructing the piperazine ring system include the reduction of pyrazines or diketopiperazines (piperazine-2,5-diones). thieme-connect.com These reactions are crucial for accessing the saturated piperazine core from readily available aromatic or partially saturated heterocyclic starting materials. The reduction of the amide functionalities in piperazin-2-ones is also a common strategy to yield substituted piperazine derivatives. nih.gov

Molecular rearrangements offer powerful strategies for the synthesis of the piperazine ring and its analogs. bohrium.comtandfonline.com These reactions can create complex piperazine structures from different starting materials. tandfonline.com Several named rearrangement reactions have been successfully employed, highlighting their importance in generating structural diversity. bohrium.combenthamdirect.comeurekaselect.com

Table 3: Rearrangement Reactions for Piperazine Synthesis

| Rearrangement Reaction | Description | Source |

|---|---|---|

| Diaza-Cope Rearrangement | A sigmatropic rearrangement used in the formation of piperazine analogs. | bohrium.comtandfonline.com |

| Mumm Rearrangement | An economical method that provides moderate yields of piperazine derivatives. | bohrium.comtandfonline.com |

| Ugi-Smiles Rearrangement | A multicomponent reaction that incorporates a Smiles rearrangement to form the piperazine core. | bohrium.comtandfonline.com |

| bohrium.comacs.org-Stevens Rearrangement | Used to synthesize piperazine derivatives from specific pyrrolidine (B122466) precursors. | tandfonline.combenthamdirect.com |

| Aza-Wittig Rearrangement | A useful method for piperazine synthesis, often providing high yields. | bohrium.comtandfonline.com |

| Curtius Rearrangement | Involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can be used in piperazine synthesis. | bohrium.comtandfonline.com |

| Schmidt Rearrangement | Another useful protocol for synthesizing the piperazine ring, noted for high yields. | bohrium.comtandfonline.com |

Reaction Mechanisms at Nitrogen Centers

The nitrogen centers in this compound are the focal points for many of its characteristic reactions, particularly alkylation and acylation, which proceed through well-defined mechanisms involving the nucleophilic character of the amine groups.

Alkylation involves the reaction of the piperazine nitrogen with an alkylating agent, such as an alkyl halide, to form a new N-C bond. ambeed.com This reaction allows for the introduction of various alkyl groups onto the piperazine ring. The mechanism is a classic nucleophilic substitution, where the nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent. For a disubstituted piperazine like this compound, which already has two secondary amine centers, further alkylation would lead to the formation of a quaternary ammonium salt. The synthesis of N-alkylpiperazines can be achieved by alkylating a precursor like N-acetylpiperazine, followed by hydrolysis. researchgate.net Asymmetric allylic alkylation has also been developed to synthesize highly enantioenriched piperazin-2-ones, which can be subsequently reduced to chiral piperazines. nih.gov

Acylation is the reaction of the piperazine nitrogens with acylating agents like acyl chlorides or acid anhydrides to form amides. ambeed.comtubitak.gov.tr This is a widely used method to introduce functional groups onto the piperazine ring. ambeed.com The mechanism begins with the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate, which then collapses to form the N-acylpiperazine and a leaving group. thieme-connect.com Controlling the reaction stoichiometry and conditions is crucial, as the reaction can lead to mono- or di-acylated products. thieme-connect.comresearchgate.net For instance, using a protonated piperazine can favor the formation of mono-substituted products by protecting one of the nitrogen atoms. mdpi.com

Table 4: Common Reagents for Alkylation and Acylation of Piperazines

| Reaction Type | Reagent Class | Specific Example | Product Type | Source |

|---|---|---|---|---|

| Alkylation | Alkyl Halides | Butyl Bromide | N-Alkylpiperazine | researchgate.net |

| Alkylation | Michael Acceptors | Methyl Vinyl Ketone (MVK) | C-Alkylated Piperazine (via photoredox catalysis) | acs.org |

| Acylation | Acid Anhydrides | Methacrylic Anhydride | N-Acylpiperazine | tubitak.gov.tr |

| Acylation | Acyl Chlorides | Benzoyl Chloride | N-Benzoylpiperazine | thieme-connect.comnih.gov |

| Acylation | Mixed Anhydrides | Trimethylacetic arylcarboxylic anhydrides | Monosubstituted N-Arylcarbonylpiperazine | thieme-connect.com |

Protonation and Salt Formation Mechanisms

The nitrogen atoms in the this compound ring are basic due to the lone pair of electrons on each nitrogen, allowing the molecule to accept protons (H⁺) and form salts. The protonation state is highly dependent on the pH of the solution. In an aqueous environment, this compound can exist in monoprotonated or diprotonated forms. The basicity of the piperazine moiety is a key factor in its chemical behavior and applications.

Studies on similar piperazine derivatives provide insight into this process. For instance, comparing piperazine and piperidine (B6355638) derivatives has shown that the nature of the heterocyclic ring is a critical structural element for defining the protonation state and subsequent receptor affinities. nih.gov In one study, a piperazine-containing compound was found to exist in nearly equal amounts of monoprotonated and diprotonated forms in an aqueous solution, whereas a similar piperidine-based compound was almost exclusively in the monoprotonated form. nih.gov

Mechanisms of Ring-Opening and Degradation

OH-Initiated Degradation Pathways

In atmospheric or oxidative environments, the degradation of piperazine derivatives is often initiated by hydroxyl (OH) radicals. nih.gov The reaction with OH radicals is typically very fast and can proceed via two main pathways: H-abstraction from a C-H bond on the ring or the alkyl groups, or H-abstraction from an N-H bond (if present). nih.govnih.gov For N-alkylated piperazines like this compound, H-abstraction will occur at the C-H bonds on the piperazine ring and the N-ethyl substituents.

Studies on piperazine (PZ) show that the reaction proceeds through both C–H and N–H abstraction, with C-H abstraction being favored. nih.govresearchgate.net The rate coefficient for the reaction of piperazine with OH radicals has been determined to be approximately (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 307 K. nih.govnih.gov The initial branching between N–H and C–H abstraction by OH radicals for piperazine was found to be about 0.18 ± 0.04 for the N-H pathway. nih.govresearchgate.net

The C-H abstraction leads to the formation of a C-centered radical, which rapidly adds O₂ in the atmosphere to form a peroxyl radical (RO₂•). acs.org The subsequent fate of this radical is complex, but for piperazine, it results in the formation of 1,2,3,6-tetrahydropyrazine as a major product. nih.govnih.gov Theoretical studies indicate that the cyclic alkoxy radical formed after C-H abstraction can be metastable, leading to spontaneous ring opening. nih.govacs.org This ring-opening pathway ultimately can result in the formation of diamides. nih.gov

Photo-oxidation Mechanisms

Photo-oxidation involves degradation initiated by light, often in the presence of oxidants like OH radicals and NOx. For piperazine derivatives, this is a key atmospheric degradation pathway. nih.gov Investigations into the photo-oxidation of piperazine have identified several key products.

The major product observed in simulation chamber studies of piperazine photo-oxidation is the cyclic imine 1,2,3,6-tetrahydropyrazine (THPyz). nih.govacs.orghelsinki.fi This product is formed following the initial OH-initiated H-abstraction. nih.gov Minor products include 1-nitropiperazine and 1-nitrosopiperazine, which are formed from the reactions of piperazinyl radicals with NO and NO₂. nih.govnih.govresearchgate.net The formation of these nitrogen-containing products highlights the potential for piperazine-based compounds to form potentially hazardous nitrosamines and nitramines in high-NOx environments. helsinki.fi

Furthermore, these photo-oxidation experiments are often accompanied by significant aerosol formation. nih.govresearchgate.net Primary and secondary photo-oxidation products, such as 1-nitropiperazine and 1,4-dinitropiperazine, have been detected in the resulting aerosol particles. nih.govnih.gov

Table 1: Products Identified in the Photo-oxidation of Piperazine

| Product Name | Formula | Role/Observation | Citation |

| 1,2,3,6-Tetrahydropyrazine | C₄H₈N₂ | Major product | nih.gov, nih.gov |

| 1-Nitropiperazine | C₄H₉N₃O₂ | Minor product; also detected in aerosol particles | nih.gov, nih.gov |

| 1-Nitrosopiperazine | C₄H₉N₃O | Minor product | nih.gov, nih.gov |

| 1,4-Dinitropiperazine | C₄H₈N₄O₄ | Secondary product detected in aerosol particles | nih.gov, nih.gov |

Thermal Degradation Processes

The thermal stability of piperazine and its derivatives is a critical factor in their industrial applications, such as in CO₂ capture. researchgate.netresearchgate.net Studies on aqueous solutions of piperazine show that it is relatively resistant to thermal degradation up to 150°C. researchgate.net However, structural modifications, such as N-alkylation, can significantly impact this stability.

Research comparing piperazine (PZ) with its structural analogs has shown that methyl substitution increases the rate of thermal degradation. researchgate.net For example, N-methylpiperazine (1-MPZ) degrades faster than PZ at 150°C. researchgate.net Increasing the ring size, as in homopiperazine, also greatly enhances the thermal degradation rate. researchgate.net Conversely, six-membered rings like piperazine and piperidine demonstrate greater stability than five- or seven-membered heterocyclic amines. researchgate.net

The degradation mechanism is believed to be initiated by the nucleophilic attack of a piperazine molecule at a carbon atom (specifically, the α-carbon to a protonated amino group) on another protonated piperazine molecule, leading to ring-opening. acs.org This process can create a variety of degradation products. In studies of concentrated aqueous piperazine loaded with CO₂, major thermal degradation products identified between 135-175°C include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine. acs.org In blends with other amines, such as 4-hydroxy-1-methylpiperidine (HMPD), an "arm switching" reaction between PZ and HMPD to produce methylpiperazine and hydroxypiperidine is a major degradation pathway. acs.org

Table 2: Apparent First-Order Rate Constants for Thermal Degradation of Piperazine Analogs at 150°C

| Compound | Rate Constant (k, week⁻¹) | Relative Degradation | Citation |

| Piperazine (PZ) | 0.05 | Base | researchgate.net |

| 2-Methylpiperazine (2-MPZ) | 0.12 | Faster than PZ | researchgate.net |

| 1-Methylpiperazine (1-MPZ) | 0.22 | Faster than 2-MPZ and PZ | researchgate.net |

Radical Reactions Involving Piperazine-Based Ligands

Halogen-Bonding Mediated Radical Activation

Piperazine-based ligands can participate in unexpected radical reactions mediated by halogen bonding. nih.gov A study on N,N'-dialkylpiperazine-2,3-dithiones (R₂pipdt), which have a piperazine core, revealed a unique reactivity with diiodine (I₂). researchgate.netnih.gov Instead of forming simple neutral adducts, these piperazine derivatives react with I₂ to produce the triiodide (I₃⁻) salt of the S-protonated ligand. nih.govacs.org

This transformation is rationalized by a mechanism involving halogen bonding that evolves into a radical reaction. nih.govresearchgate.net Density Functional Theory (DFT) calculations suggest that the near-planarity of the S–C–C–S moiety in the ligand allows for the formation of a three-center-four-electron S–S–I bond upon interaction with iodine. nih.gov This intermediate can then undergo homolytic cleavage of the S–I bond, leading to the formation of active radical species. nih.gov The involvement of a radical mechanism was confirmed experimentally using radical trapping agents like TEMPO. nih.govacs.org

The structural characteristics of the piperazine ring system are crucial. The specific torsion angle of the dithiooxamide (B146897) group, constrained by the six-membered piperazine ring, is a key factor determining this reactivity. nih.govresearchgate.net This is highlighted by comparing it with a similar seven-membered ring system (N,N′-dialkylperhydrodiazepine-2,3-dithione), which forms stable neutral halogen-bonded adducts instead of undergoing the radical transformation. nih.govnih.gov This demonstrates that the piperazine framework plays a critical role in facilitating this halogen-bond-mediated radical activation pathway.

Chemical Reactivity and Transformation Mechanisms of 1,3 Diethylpiperazine

Chemical Reactivity

The formation of radical species from piperazine (B1678402) derivatives, particularly through single electron transfer (SET) processes, is a known phenomenon in organic chemistry. While specific research on 1,3-diethylpiperazine is limited, the reactivity of analogous compounds, such as 1,4-dimethylpiperazine (B91421) (1,4-DMP), provides a strong basis for understanding its potential to form radical species and undergo subsequent reactions.

The nitrogen atoms in the piperazine ring are susceptible to oxidation, leading to the formation of a radical cation. This process can be initiated by chemical oxidants or through photochemical means. The resulting radical cation is a highly reactive intermediate that can participate in a variety of transformations.

One of the key reactions involving piperazine-derived radical cations is their role in mediating radical cyclizations of other molecules. arkat-usa.org In such reactions, the piperazine derivative acts as a single electron donor. For instance, in reactions involving compounds like o-ethenyltrichloroacetanilides, 1,4-DMP can transfer an electron to the substrate, forming a radical anion of the substrate and a radical cation of the piperazine. arkat-usa.org The substrate's radical anion then undergoes further reactions, such as the elimination of a leaving group and subsequent cyclization. arkat-usa.org

The piperazine radical cation formed in this process can then act as a hydrogen atom source for the newly formed radical species, regenerating the neutral piperazine molecule and completing the catalytic cycle. arkat-usa.org This highlights the ability of piperazine derivatives to act as mediators in radical chain reactions.

The stability and subsequent reaction pathways of the piperazine radical cation itself are also of interest. Studies on the N,N'-dimethylpiperazine radical cation (DMP+), formed through oxidation, have been a subject of theoretical and experimental investigation to understand its electronic structure and potential energy surface. osti.gov

Subsequent reactions of the initially formed radical species can be diverse. In the context of mediating other reactions, the primary role of the piperazine radical cation is to abstract a hydrogen atom. arkat-usa.org However, other reaction pathways for amine radical cations are known, such as intramolecular hydrogen atom migration (rearrangement) or fragmentation, depending on the specific structure and reaction conditions. researchgate.net

The following table summarizes the key steps involved in the formation of radical species from a generic dialkylpiperazine in the context of mediating a radical reaction, based on the mechanisms proposed for 1,4-dimethylpiperazine. arkat-usa.org

| Step | Description | Reactants | Products |

| 1. Single Electron Transfer (SET) | The dialkylpiperazine donates an electron to a substrate molecule. | Dialkylpiperazine, Substrate | Dialkylpiperazine radical cation, Substrate radical anion |

| 2. Substrate Transformation | The substrate radical anion undergoes further reaction (e.g., fragmentation, cyclization). | Substrate radical anion | Transformed substrate radical |

| 3. Hydrogen Abstraction | The transformed substrate radical abstracts a hydrogen atom from the dialkylpiperazine radical cation. | Transformed substrate radical, Dialkylpiperazine radical cation | Final product, Protonated dialkylpiperazine |

It is important to note that the specific reaction pathways and the efficiency of these processes for this compound would be influenced by the steric and electronic effects of the ethyl groups at the 1 and 3 positions, potentially differing from the reactivity observed for the dimethyl analogue.

Derivatization and Structure Activity Relationship Sar Studies of 1,3 Diethylpiperazine Analogues

Synthesis of Novel 1,3-Diethylpiperazine Derivatives for Targeted Applications

The synthesis of novel derivatives of this compound often involves leveraging the reactivity of the secondary amine groups within the piperazine (B1678402) ring. These synthetic efforts are directed toward creating a diverse library of compounds for screening against various biological targets.

The synthesis of thiadiazine-containing molecules is of significant interest due to their broad range of biological activities. While direct synthesis from this compound is not extensively documented, established synthetic routes for analogous compounds, such as those derived from 1,3-dimethylpiperazine, provide a viable blueprint. A key method involves the reaction of a substituted piperazine with a suitable thiadiazine precursor.

For instance, the reaction of (R)- and (S)-1,3-dimethylpiperazines with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one in tetrahydrofuran (THF) at room temperature yields the corresponding 3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones in good yields (68-70%). researchgate.net This nucleophilic substitution reaction demonstrates a straightforward approach to incorporating a piperazine moiety onto a thiadiazine ring. It is plausible that this compound could be utilized in a similar manner to generate novel thiadiazine derivatives.

General synthetic strategies for piperazine-bearing 1,3,4-thiadiazole hybrids have also been developed. These often involve the cyclization of piperazine-based bis(thiosemicarbazones) with various reagents. nih.gov Such multi-step syntheses allow for the construction of more complex molecules where the piperazine ring acts as a central scaffold. nih.govnih.gov Another approach involves the reaction of piperazine precursors with α-haloketohydrazonoyl halides to form thiadiazine and thiazole derivatives. researchgate.net These methods highlight the versatility of the piperazine core in the synthesis of diverse heterocyclic systems.

Table 1: Synthesis of Piperazine-Substituted Thiadiazines

| Starting Piperazine | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (R)-1,3-Dimethylpiperazine | 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one | 70 | researchgate.net |

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the functionalization of piperazine scaffolds. labinsights.nlpcbiochemres.comthieme.de This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which can act as stable linkers or pharmacophoric elements. labinsights.nlthieme.de The versatility of this approach enables the straightforward introduction of a wide array of substituents onto the piperazine core, facilitating the generation of large compound libraries for drug discovery. pcbiochemres.com

The general strategy involves the preparation of an azide- or alkyne-functionalized piperazine derivative, which is then reacted with a complementary alkyne or azide-containing molecule in the presence of a copper(I) catalyst. thieme.de This methodology has been successfully employed to synthesize piperazine-triazole hybrids with various biological activities. While specific examples utilizing a this compound starting material are not prominent in the literature, the principles of click chemistry are broadly applicable to functionalizing this and other substituted piperazines. The resulting triazole-linked piperazine derivatives can be designed to interact with specific biological targets by varying the nature of the substituent attached to the triazole ring.

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free click chemistry approach that is particularly useful for biological applications where the cytotoxicity of copper is a concern. tcichemicals.com This method utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst.

Ligand Binding and Receptor Interaction Studies with Piperazine Derivatives

Derivatives of piperazine have been extensively studied as ligands for a variety of receptors and enzymes due to the favorable physicochemical properties conferred by the piperazine nucleus. The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and can be protonated at physiological pH, allowing for ionic interactions with biological targets.

Piperazine derivatives have been investigated as modulators of various ion channels, which are critical for cellular signaling and excitability. researchgate.netnih.gov One area of focus has been on voltage-gated sodium (Nav) channels, which are key targets for the treatment of pain. researchgate.net Research has led to the development of piperazine-containing compounds that exhibit modest but selective inhibitory activity against the Nav1.3 channel isoform. researchgate.net The design of these modulators was inspired by marine alkaloids, with the piperazine moiety being incorporated to rigidify the central part of the molecule. researchgate.net

In addition to sodium channels, piperazine derivatives have been identified as blockers of T-type calcium channels (Cav3). nih.gov A series of compounds based on a diphenyl methyl-piperazine core was synthesized and screened for activity against Cav3.2 channels. One derivative, 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide, was identified as a potent blocker of Cav3.2 channels with an IC50 value in the low micromolar range. nih.gov This compound also showed some activity against Cav3.1 and Cav3.3 channels but was less effective against high-voltage-activated calcium channels. nih.gov

Table 2: Ion Channel Modulation by Piperazine Derivatives

| Ion Channel Target | Piperazine Derivative Type | Effect | Reference |

|---|---|---|---|

| Nav1.3 | Methylene-piperazine containing | Inhibitory | researchgate.net |

The piperazine scaffold is a common feature in many enzyme inhibitors and receptor ligands. For example, piperazine derivatives have been developed as inhibitors of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis, making them potential antibacterial agents. nih.govmdpi.com The design of these inhibitors often involves conjugating the piperazine ring with other heterocyclic systems like 1,3,4-thiadiazole and 1,2,4-triazole. nih.govmdpi.com

Furthermore, piperazine-containing compounds have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production. researchgate.net In one study, derivatives bearing a 1,2,4-triazole nucleus were found to be potent tyrosinase inhibitors with IC50 values in the low micromolar range. researchgate.net Piperazine derivatives have also been explored as inhibitors of epidermal growth factor receptor (EGFR) kinase, a target in cancer therapy. nih.gov

In the realm of receptor ligands, N-cyclohexylpiperazine derivatives have been identified as high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov These receptors are implicated in a variety of neurological disorders. The presence of two nitrogen atoms in the piperazine ring is thought to contribute to their high affinity for sigma receptors. nih.gov

A significant area of research has been the development of piperazine derivatives as antagonists of the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). acs.orgnih.gov Both of these receptors are important targets in the central nervous system. H3R antagonists are being investigated for their potential in treating cognitive disorders and narcolepsy, while σ1R ligands are being explored for various neurological and psychiatric conditions. acs.orgnih.gov

Structure-activity relationship studies have provided valuable insights into the design of dual-acting H3R/σ1R antagonists. A key finding is that the nature of the heterocyclic core (piperazine vs. piperidine) can significantly impact the affinity for these receptors. nih.gov For instance, replacing a piperidine (B6355638) ring with a piperazine ring in one series of compounds led to a dramatic decrease in σ1R affinity while maintaining high H3R affinity. nih.gov This highlights the critical role of the basic amine scaffold in receptor recognition.

The length and nature of the alkyl chain attached to the piperazine nitrogen also influence receptor affinity. For a series of tert-butyl-substituted piperazine analogues, extending the length of the alkyl linker was found to decrease the affinity for the H3 receptor. nih.gov These findings underscore the importance of systematic structural modifications in optimizing the pharmacological profile of this compound analogues for specific receptor targets.

Table 3: Comparative Receptor Affinities of Piperazine and Piperidine Analogues

| Compound | Core Structure | hH3R Ki (nM) | σ1R Ki (nM) | Reference |

|---|---|---|---|---|

| 4 | Piperazine | 3.17 | 1531 | nih.gov |

Role of this compound Moiety in Enhancing Molecular Properties

The strategic incorporation of the this compound moiety into a molecular framework can profoundly influence its three-dimensional structure and biological interactions. The specific positioning and orientation of the ethyl groups on the piperazine ring introduce distinct stereochemical features that are instrumental in derivatization and optimizing biological activity.

Impact on Stereoselectivity and Chirality in Derivatization

Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. The synthesis of stereochemically defined piperazine derivatives is a key area of research, as these chiral structures are prevalent in a wide range of pharmacologically active compounds. rsc.orgnih.gov The presence of substituents, such as the ethyl groups in this compound, creates chiral centers that can be exploited to control the stereochemical outcome of subsequent chemical reactions.

The use of chiral building blocks is fundamental to asymmetric synthesis, a process that aims to produce a single enantiomer of a desired compound. rsc.org Chiral piperazines can be synthesized from chiral diamines or amino alcohols, allowing for the creation of stereochemically diverse molecules. nih.gov For instance, the introduction of methyl groups at the C2 or C3 position of the piperazine ring has been shown to modulate the activity of phenylpiperazinium nicotinic ligands, highlighting how chirality on the piperazine ring affects selectivity for different receptor subtypes. nih.gov The specific configuration of these substituents can lead to distinct biological profiles, underscoring the importance of stereocontrol in drug design. nih.gov The development of synthetic methods that allow for the diastereoselective or enantioselective formation of substituted piperazines is therefore of high interest. researchgate.net

| Chiral Precursor | Synthetic Strategy | Resulting Piperazine Structure | Key Finding |

|---|---|---|---|

| Chiral Diamines | Heterocyclic Merging | Stereochemically Diverse Indazolo-piperazines | Allows for systematic variation of stereochemistry. nih.gov |

| (R)- or (S)-phenylalanine | Reduction of Piperazin-2-one Derivatives | Chiral Piperazine Derivatives | The configuration of the starting material is crucial for the opiate activity of dermorphin analogues. nih.gov |

| Chiral Alkylpiperazine | Buchwald-Hartwig C–N Cross-Coupling | Chiral Aryl Piperazinium Compounds | Chirality at the C3-position was detrimental to agonist selectivity compared to the C2-position for nicotinic acetylcholine receptors. nih.gov |

Influence on Biological Activity and Specificity

The piperazine ring is a common motif in a vast array of biologically active compounds, and the nature of its substituents plays a critical role in determining the molecule's potency and selectivity. nih.gov Structure-activity relationship (SAR) studies systematically modify parts of a molecule to understand how these changes affect its biological activity. For piperazine derivatives, SAR studies have shown that substituents on the ring can significantly impact interactions with biological targets. researchgate.netnih.gov

For example, in a series of prazosin-related compounds, the replacement of the piperazine ring with 2,3-dialkylpiperazine moieties led to high affinity and selectivity for α1-adrenoreceptors. nih.gov The stereochemistry of these dialkylpiperazine derivatives was found to be a key determinant of their activity, suggesting the presence of a specific lipophilic binding pocket on the receptor surface. nih.gov Similarly, SAR studies on pyrimidyl-piperazine derivatives with hypnotic-sedative activity have helped to define the minimum structural requirements for their pharmacological effects. nih.govoup.com

The incorporation of a piperazine moiety can also influence the antiviral activity of compounds. In a study of 1,3,5-triazine derivatives, the inclusion of a piperazine structure was a key element in designing compounds with potent activity against potato virus Y (PVY). mdpi.com The ability of the piperazine group to form hydrogen and ionic bonds is often leveraged in drug design to modulate the biological activity of a parent scaffold. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) studies on benzothiazoles with substituted piperazine groups have been used to theoretically investigate their properties and guide the synthesis of new derivatives with potential cytotoxic activities. researchgate.net

| Compound Series | Biological Target/Activity | Key SAR Finding |

|---|---|---|

| Prazosin-related compounds | α-adrenoreceptors | Dialkylpiperazine substitution enhances affinity and selectivity for α1-adrenoreceptors. nih.gov |

| Pyrimidyl-piperazine derivatives | Hypnotic-sedative activity | Defined minimum structural requirements for hypnotic activity. nih.govoup.com |

| 1,3,5-Triazine derivatives | Anti-potato virus Y (PVY) | Piperazine moiety is crucial for modulating antiviral activity. mdpi.com |

| Benzothiazole derivatives | Antiproliferative/Anti-HIV activity | QSAR studies guide the design of derivatives with cytotoxic potential. researchgate.net |

Development of Pharmaceutical Intermediates and Specialty Chemicals

Beyond its direct role in bioactive molecules, this compound and related substituted piperazines are valuable building blocks in organic synthesis. Their structural features allow them to be incorporated into more complex molecules, serving as key intermediates in the production of pharmaceuticals and other specialty chemicals.

Building Blocks in Organic Synthesis

Piperazine derivatives are widely used as building blocks in the synthesis of a variety of compounds. researchgate.net Their utility stems from the ease with which the piperazine core can be functionalized. For instance, s-triazines, which can be readily substituted with amine nucleophiles like piperazine, are precursors for polymers, ligand scaffolds for catalysis, and have applications in medicinal chemistry. orgsyn.org The stepwise substitution of cyanuric chloride with different amines allows for the construction of complex, monodisperse products. orgsyn.org

The synthesis of novel piperazine-based building blocks, such as triazabicyclo[3.3.1]nonanes, further expands the chemical space accessible to medicinal chemists. researchgate.net These rigid, bicyclic structures can be used to create analogues of natural products and other molecules with potential therapeutic applications. The development of efficient synthetic protocols for these building blocks is crucial for their widespread use in drug discovery and development. mdpi.com

Applications in Proteolysis-Targeting Chimeras (PROTACs)

A particularly exciting and rapidly developing application of piperazine-containing molecules is in the field of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. rsc.orgnih.gov They consist of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. explorationpub.com

Piperazine moieties are frequently incorporated into the linkers of PROTACs. researchgate.net The inclusion of a piperazine ring can increase the rigidity of the linker, which is important for establishing a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov Additionally, the basic nature of the piperazine nitrogen atoms allows them to be protonated at physiological pH, which can improve the solubility and other physicochemical properties of the PROTAC molecule. rsc.orgresearchgate.net

| Application Area | Role of Piperazine Moiety | Key Advantages |

|---|---|---|

| PROTAC Linkers | Structural component of the linker | Increases rigidity, improves solubility upon protonation. nih.govrsc.org |

| Organic Synthesis | Versatile building block | Facilitates the construction of complex molecules and diverse chemical libraries. researchgate.netorgsyn.org |

| Medicinal Chemistry | Pharmacologically active scaffold | Allows for fine-tuning of biological activity and specificity through substitution. nih.govnih.gov |

Advanced Analytical and Spectroscopic Characterization of 1,3 Diethylpiperazine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of 1,3-Diethylpiperazine from various matrices. These techniques are pivotal in purity assessment, metabolite studies, and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from a mixture based on its boiling point and interaction with a stationary phase, while the mass spectrometer provides structural information based on its mass-to-charge ratio and fragmentation pattern.

For this compound, a non-polar or medium-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, would be suitable for separation. The retention time would be influenced by the temperature program of the GC oven.

The mass spectrum of this compound is predicted to be characterized by fragmentation of the piperazine (B1678402) ring and the ethyl substituents. Key fragmentation pathways for piperazine derivatives typically involve alpha-cleavage adjacent to the nitrogen atoms. For this compound, this would likely result in the loss of an ethyl radical (•CH₂CH₃) or cleavage of the piperazine ring itself.

Table 1: Predicted Prominent Mass Spectral Fragments for this compound based on Analogous Compounds

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Predicted Origin |

|---|---|---|

| 142 | [C₈H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical |

| 113 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 99 | [M - C₃H₇]⁺ | Loss of a propyl radical through ring cleavage |

| 85 | [C₅H₁₁N]⁺ | Piperazine ring fragment |

| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |

This table is predictive and based on the fragmentation patterns of similar piperazine derivatives.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of compounds. For a basic compound like this compound, reverse-phase HPLC would be the method of choice. A C18 or C8 column could be used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic pH to ensure the analyte is in its protonated form, which can improve peak shape and retention.

Detection of this compound can be challenging as it lacks a strong chromophore for UV detection. Therefore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry (LC-MS) would be more suitable for sensitive and accurate quantification. mdpi.com Derivatization with a UV-active agent is another strategy to enhance its detectability by UV-Vis detectors. lew.rooregonstate.edu

Ion Chromatography

Ion chromatography is a subset of HPLC that is used for the separation of ionic species. Given that this compound is a diamine, it can be protonated to form a dication. Therefore, cation-exchange chromatography could be a viable method for its separation and quantification. This technique separates molecules based on their charge interaction with a charged stationary phase. A buffered mobile phase would be used to elute the compound from the column. Conductivity detection is typically employed in ion chromatography. The addition of an organic modifier like acetonitrile to the eluent can improve the peak shape and resolution for amines. libretexts.org

Spectroscopic Methods for Structural Elucidation and Interaction Analysis

Spectroscopic techniques are indispensable for the detailed structural characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the two ethyl groups and the protons on the piperazine ring. Due to the unsymmetrical substitution, the protons on the piperazine ring are not chemically equivalent and would likely appear as complex multiplets. The ethyl group at the 1-position would show a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons (-CH₃), and a triplet for the methyl protons coupled to the methylene protons. The ethyl group at the 3-position would have a similar pattern, but the chemical shifts would be different due to the different chemical environment.

While specific data for this compound is not available, the ¹H NMR spectrum of the related compound 1-ethylpiperazine (B41427) can provide a basis for prediction. In 1-ethylpiperazine, the ethyl group protons appear as a quartet around 2.4 ppm and a triplet around 1.1 ppm. The piperazine ring protons appear as multiplets between 2.3 and 2.9 ppm. sigmaaldrich.com For this compound, we would expect to see two distinct sets of ethyl group signals and more complex multiplets for the piperazine ring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the two methyl carbons, the two methylene carbons of the ethyl groups, and the four non-equivalent carbons of the piperazine ring. The chemical shifts of the carbons are influenced by the neighboring nitrogen atoms and the alkyl substituents. Carbons directly attached to nitrogen atoms will appear more downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-CH₂-CH₃ | ~2.5 (quartet) | ~52 |

| N1-CH₂-CH₃ | ~1.1 (triplet) | ~12 |

| C3-CH₂-CH₃ | ~2.6 (quartet) | ~58 |

| C3-CH₂-CH₃ | ~1.0 (triplet) | ~11 |

This table is predictive and based on typical chemical shifts for N-alkylpiperazines and related structures. nist.govdergipark.org.trchemicalbook.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-N, and C-C bonds.

Key vibrational modes for piperazine derivatives include:

C-H stretching: Aliphatic C-H stretching vibrations from the ethyl groups and the piperazine ring are expected in the region of 2800-3000 cm⁻¹. nist.gov

C-N stretching: The C-N stretching vibrations of the tertiary amines in the piperazine ring typically appear in the region of 1000-1250 cm⁻¹.

CH₂ bending (scissoring): These vibrations are expected around 1450-1470 cm⁻¹.

Ring vibrations: The piperazine ring itself will have characteristic skeletal vibrations.

The presence of two ethyl groups will contribute to the complexity of the spectrum in the fingerprint region (below 1500 cm⁻¹). While a specific spectrum for this compound is not available, the general features can be predicted based on the known spectra of piperazine and its N-alkylated derivatives.

Table 3: Predicted Major Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |

|---|---|---|

| 2970 - 2930 | C-H stretch (asymmetric, -CH₃) | Strong |

| 2930 - 2850 | C-H stretch (asymmetric & symmetric, -CH₂) | Strong |

| 2870 - 2840 | C-H stretch (symmetric, -CH₃) | Medium |

| 1470 - 1450 | CH₂ bend (scissoring) | Medium |

| 1380 - 1370 | CH₃ bend (symmetric) | Medium |

This table is predictive and based on the characteristic vibrational frequencies of N-alkylamines and piperazine derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₈H₁₈N₂), the exact mass can be calculated. In an HRMS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion ([M]+ or [M+H]+) would be measured with high accuracy. This allows for unambiguous confirmation of the elemental composition.

Table 5.2.4.1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Elemental Composition | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₈H₁₈N₂ | 142.146999 |

X-ray Diffraction and Crystallography for Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To perform this analysis on this compound, a suitable single crystal of the compound or a solid derivative would be required.

Determination of Molecular Geometry and Conformation

If a crystal structure were determined, it would provide precise bond lengths, bond angles, and torsion angles. The piperazine ring typically adopts a chair conformation to minimize steric strain. The two ethyl groups at the 1 and 3 positions could be in either axial or equatorial positions. The preferred conformation would be the one that minimizes steric hindrance between the ethyl groups and the rest of the ring. It is expected that the diethyl-substituted piperazine would exist in a stable chair conformation with the ethyl groups in equatorial positions to reduce steric interactions.

Analysis of Intermolecular Interactions in Crystal Structures

The crystal packing of this compound would be influenced by weak intermolecular forces. As a non-polar molecule with nitrogen atoms capable of acting as hydrogen bond acceptors, the crystal structure would likely be dominated by van der Waals interactions. In the absence of strong hydrogen bond donors, C-H···N interactions might be observed, where a hydrogen atom from an ethyl group of one molecule interacts with a nitrogen atom of a neighboring molecule.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a relatively volatile and thermally stable compound like this compound, a TGA thermogram would be expected to show a single-step weight loss corresponding to the boiling and evaporation of the compound. The temperature at which this weight loss occurs would be related to its boiling point. No significant decomposition is expected at lower temperatures. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Table 5.4.1.1: Expected Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

|---|

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nextagen.inwikipedia.org Both the sample and a reference material are subjected to a controlled temperature program, and the resulting data provides insights into thermal transitions, such as melting, crystallization, and glass transitions. worldoftest.comqualitest.aeazom.com The DSC instrument records the energy absorbed (endothermic process) or released (exothermic process) by the sample, which is then plotted against temperature. worldoftest.com This allows for the determination of key thermal properties of a material. nextagen.inbcluae.com

For a crystalline organic compound like this compound, DSC analysis would be primarily used to determine its melting point and enthalpy of fusion. As the sample is heated, it would absorb energy to transition from a solid to a liquid state. This event would be recorded as an endothermic peak on the DSC thermogram. The onset of this peak typically represents the beginning of the melting process, while the peak maximum corresponds to the melting temperature (Tₘ). The area under the peak is proportional to the enthalpy of fusion (ΔH), which is the amount of energy required to melt the sample. mt.com

The following table represents hypothetical data that could be obtained from a DSC analysis of this compound.

| Parameter | Description | Illustrative Value |

| Onset Temperature | The temperature at which the melting process begins to be detected. | 85.0 °C |

| Melting Point (Tₘ) | The temperature at the peak of the endothermic melting event. | 88.5 °C |

| Enthalpy of Fusion (ΔH) | The heat absorbed by the substance during melting. | 150 J/g |

Note: The data in this table is illustrative and intended to represent typical results for a crystalline organic compound. Actual experimental values for this compound may differ.

Surface and Morphological Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an analytical technique that utilizes a focused beam of high-energy electrons to scan the surface of a solid specimen. carleton.edu The interaction between the electron beam and the atoms in the sample generates various signals, including secondary electrons and backscattered electrons. thermofisher.com These signals provide detailed information about the sample's surface topography, morphology (shape and size), and composition. carleton.edushahroodut.ac.irazooptics.com Secondary electrons are particularly useful for revealing detailed surface features, resulting in high-resolution, three-dimensional-appearing images. thermofisher.com

In the analysis of this compound, SEM would be employed to visualize the morphology of its crystalline or particulate form. This characterization is crucial for understanding physical properties such as flowability and dissolution rate. The analysis would reveal the shape of the crystals (e.g., prismatic, acicular, or tabular), their size distribution, and the degree of aggregation or agglomeration. The surface texture, such as smoothness or roughness, could also be examined in detail. azooptics.com

The table below provides a hypothetical summary of morphological characteristics for this compound as might be observed by SEM.

| Feature | Description | Hypothetical Observation |

| Particle Shape | The geometric form of the individual particles or crystals. | Well-defined prismatic crystals with distinct facets. |

| Size Distribution | The range and average size of the particles. | Particles range from 10 to 50 µm in length. |

| Surface Texture | The fine-scale features on the particle surfaces. | Generally smooth surfaces with some minor step-growth features. |

| Aggregation | The extent to which individual particles are clustered together. | Minor aggregation observed, with some smaller crystals adhering to larger ones. |

Note: The data in this table is hypothetical and serves as an example of typical SEM observations for a crystalline organic material.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique where a beam of electrons is transmitted through an ultra-thin specimen. warwick.ac.uk As the electrons pass through the sample, they interact with it, and an image is formed from the transmitted electrons. jeolusa.com This allows for much higher magnification and resolution than light microscopy, enabling the visualization of a material's internal structure, crystallinity, and even atomic arrangements. warwick.ac.uknanoscience.com TEM is a powerful tool for studying the fine details of materials at the nanoscale. jeolusa.com

For this compound, TEM analysis would require the preparation of an electron-transparent sample, which can be challenging for organic crystals due to their sensitivity to the high-energy electron beam. nih.govwhiterose.ac.uk However, using low-dose techniques, TEM could provide invaluable information on the internal structure of the crystals. researchgate.net It could be used to identify the presence of crystalline domains, confirm the crystal lattice structure through electron diffraction, and characterize any defects such as dislocations or stacking faults within the crystal. nrel.gov If this compound were formulated into nanoparticles, TEM would be essential for determining their internal morphology, size, and shape with high precision. jeolusa.com

A hypothetical summary of TEM findings for this compound is presented in the table below.

| Feature | Description | Hypothetical Observation |

| Crystallinity | The degree of structural order within the material. | High degree of crystallinity confirmed by the presence of sharp lattice fringes. |

| Lattice Fringes | The periodic pattern corresponding to the atomic planes in the crystal. | Visible lattice fringes with a consistent spacing, indicating a well-ordered structure. |

| Internal Defects | Imperfections within the crystal structure. | Low density of dislocations observed; no significant amorphous regions detected. |

| Nanostructure | Features at the nanometer scale. | In a nanoparticle formulation, would show discrete, non-aggregated spherical particles. |

Note: The data in this table is illustrative and represents potential findings for a well-ordered organic crystalline sample analyzed under optimal TEM conditions.

Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical modeling of the chemical compound this compound. Despite the broad applicability of computational chemistry in elucidating molecular properties, dedicated studies on this specific molecule appear to be absent from published research. Consequently, detailed data regarding its quantum chemical calculations, electronic structure, and reactivity descriptors are not available.

Quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the molecular properties of chemical compounds. DFT studies, for instance, are widely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. Similarly, ab initio methods, which are based on first principles of quantum mechanics, provide a fundamental understanding of molecular systems. However, no specific DFT or ab initio studies focused on this compound have been identified.

Furthermore, the prediction of conformational equilibrium, a key aspect of understanding the three-dimensional structure and behavior of flexible molecules like piperazine derivatives, has not been specifically reported for the 1,3-diethyl substituted variant. Such studies are crucial for determining the relative stability of different conformers and their populations at equilibrium.

In the realm of electronic structure and reactivity, analyses of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) mapping are standard computational techniques. HOMO and LUMO energies are vital for predicting chemical reactivity and the nature of electronic transitions, while MEP maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. Regrettably, no published research has presented HOMO/LUMO analysis or MEP mapping specifically for this compound.

While computational studies have been conducted on various other substituted piperazines, the unique structural and electronic effects of the 1,3-diethyl substitution pattern necessitate a dedicated investigation. The absence of such research means that a detailed, data-driven discussion on the computational chemistry of this compound cannot be provided at this time. This highlights an opportunity for future research to explore the molecular and electronic properties of this compound through theoretical and computational modeling.

Computational Chemistry and Theoretical Modeling of 1,3 Diethylpiperazine

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. This analysis provides insight into the stability of the molecule arising from interactions between filled donor orbitals and empty acceptor orbitals.

Research Findings for 1,3-Diethylpiperazine: There are no published NBO analysis studies specifically for this compound. Consequently, data on hyperconjugative interactions, second-order perturbation energies (E(2)), and the specific donor-acceptor interactions that stabilize its molecular structure are not available.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the physical properties and crystal packing of a compound. Techniques like Reduced Density Gradient (RDG), Atoms In Molecules (AIM), and Hirshfeld Surface Analysis are employed to visualize and quantify these non-covalent interactions.

Reduced Density Gradient (RDG)